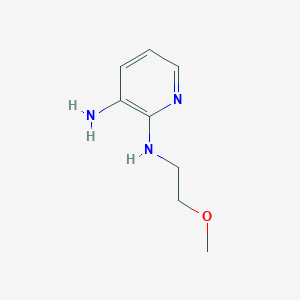

N2-(2-Methoxyethyl)-2,3-pyridinediamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

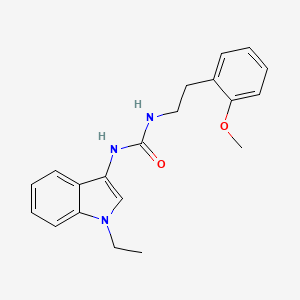

Übersicht

Beschreibung

“N2-(2-Methoxyethyl)-2,4-pyridinediamine” is a chemical compound with the CAS Number: 891856-57-8. It has a molecular weight of 167.21 . The IUPAC name of this compound is N2-(2-methoxyethyl)pyridine-2,4-diamine .

Molecular Structure Analysis

The molecular structure of “N2-(2-Methoxyethyl)-2,4-pyridinediamine” is represented by the linear formula C8H13N3O . The InChI code for this compound is 1S/C8H13N3O/c1-12-5-4-11-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3,(H3,9,10,11) .Physical And Chemical Properties Analysis

“N2-(2-Methoxyethyl)-2,4-pyridinediamine” has a molecular weight of 167.21 .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

- The synthesis and structural analysis of Schiff bases related to N2-(2-Methoxyethyl)-2,3-pyridinediamine derivatives have been extensively studied. For instance, N,N′-bis(2-hydroxy-3-methoxyphenylmethylidene)-2,6-pyridinediamine and related compounds have been synthesized and characterized using X-ray analysis, IR, UV/Vis, and NMR spectroscopy. These studies reveal insights into the crystal structure, bonding, and spectroscopic properties of such compounds (Galić, Matković-Čalogović, & Cimerman, 2000).

Applications in Solar Cells

- Research on co-sensitized solar cells has demonstrated the efficiency of pyridine-anchor co-adsorbents, including derivatives of this compound. These studies highlight the role of such derivatives in enhancing the performance of dye-sensitized solar cells (DSSCs), improving the absorption spectrum, and suppressing charge recombination (Wei et al., 2015).

Catalysis and Coordination Chemistry

- The coordination chemistry and catalytic applications of this compound derivatives have been explored. Complexes involving these derivatives have been synthesized, revealing their potential in catalysis and the formation of metal complexes with unique properties (Ganesamoorthy et al., 2008).

Electrochemistry and Corrosion Inhibition

- Studies on the corrosion inhibition of mild steel in acidic environments have identified pyridine derivatives, including this compound, as effective inhibitors. These investigations combine experimental techniques with quantum chemical analysis to understand the adsorption behavior and inhibition mechanisms (Ansari, Quraishi, & Singh, 2015).

Regioselective Functionalization

- Research on the regioselective functionalization of pyridines has shown that this compound and its analogs can undergo efficient and selective halogenation. These findings are crucial for the synthesis of complex organic molecules and for understanding the reactivity patterns of substituted pyridines (Canibano et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

“N2-(2-Methoxyethyl)-2,3-pyridinediamine” and its related compounds have potential applications in various fields. For instance, Poly (2-methoxyethyl acrylate) (PMEA) has been identified as a promising candidate for the construction of artificial small-diameter blood vessels due to its antithrombogenic properties .

Eigenschaften

IUPAC Name |

2-N-(2-methoxyethyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-12-6-5-11-8-7(9)3-2-4-10-8/h2-4H,5-6,9H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMHQAESXUOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C(C=CC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-butyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2880842.png)

![Methyl (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2880844.png)

![N,N'-1,4-Phenylenebis[3-(5-methyl-2-furyl)propanamide]](/img/structure/B2880847.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2880848.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2880850.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carbohydrazide](/img/structure/B2880851.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2880853.png)

![2-(4-chlorophenoxy)-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2880860.png)